1-(Oxetan-3-yl)piperidin-4-amine oxalate
Description
Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis Research
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in the realm of medicinal chemistry. nih.gov Its prevalence is underscored by its presence in a vast number of natural products, pharmaceuticals, and agrochemicals. Piperidine derivatives are integral components in over 70 commercially available drugs, including several blockbuster medications. nih.gov
The enduring importance of the piperidine ring in drug design can be attributed to several key factors:
Physicochemical and Pharmacokinetic Modulation: The incorporation of a piperidine scaffold can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile. nih.gov
Three-Dimensional Diversity: As a saturated heterocycle, the piperidine ring provides a three-dimensional framework that can enhance interactions with biological targets. mdpi.com This "escape from flatland" is a crucial strategy in modern drug design to improve potency and selectivity. mdpi.com
Versatile Synthetic Handle: The nitrogen atom within the piperidine ring offers a convenient point for chemical modification, allowing for the synthesis of a diverse range of derivatives. This facilitates the exploration of structure-activity relationships (SAR) to fine-tune the efficacy and selectivity of drug candidates.
The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction, including hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.govmdpi.com This synthetic tractability further enhances the appeal of the piperidine scaffold in drug discovery programs.
Role of Oxetane (B1205548) Motifs in Contemporary Drug Discovery and Scaffold Design
The oxetane ring, a four-membered cyclic ether, has gained considerable attention in recent years as a valuable building block in medicinal chemistry. acs.org Initially considered an academic curiosity, the oxetane motif is now recognized as a "magical methyl group" mimetic and a bioisostere for other functional groups, offering a unique set of properties that can be leveraged to improve the drug-like characteristics of a molecule.
Key advantages of incorporating an oxetane motif include:
Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. These improvements can lead to more favorable pharmacokinetic profiles for drug candidates.
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent basic functional groups, which can be beneficial in optimizing drug-target interactions and reducing off-target effects.
Increased Three-Dimensionality: The compact, sp3-rich nature of the oxetane ring introduces three-dimensionality to a molecule, which can lead to improved binding affinity and selectivity for its biological target. acs.org
The synthesis of oxetane-containing building blocks has advanced significantly, making these motifs more accessible for incorporation into complex molecules during drug discovery campaigns. acs.org
Academic Significance and Research Focus on 1-(Oxetan-3-yl)piperidin-4-amine (B1466274) Oxalate (B1200264) Derivatives
The academic significance of 1-(Oxetan-3-yl)piperidin-4-amine oxalate lies in its potential as a versatile building block for the creation of novel chemical entities with tailored biological activities. The combination of the piperidine and oxetane motifs within a single scaffold allows for the simultaneous optimization of multiple pharmacological parameters.
While extensive research specifically on this compound and its direct derivatives is still emerging, the research focus can be inferred from the well-established roles of its constituent parts. The primary amino group on the piperidine ring serves as a key point for derivatization, enabling the synthesis of a wide array of amides, ureas, sulfonamides, and other functionalized molecules.
The research focus for derivatives of this scaffold is likely to be in the following areas:
Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes. For instance, derivatives could be designed as inhibitors of kinases, proteases, or epigenetic enzymes, which are important targets in oncology and other therapeutic areas.
Receptor Ligands: By attaching appropriate pharmacophores to the amino group, derivatives can be synthesized to act as agonists or antagonists for a range of G-protein coupled receptors (GPCRs) and ion channels, which are implicated in numerous physiological processes.
Central Nervous System (CNS) Agents: The physicochemical properties imparted by the oxetane and piperidine moieties may be advantageous for designing molecules that can cross the blood-brain barrier, making this scaffold attractive for the development of drugs targeting CNS disorders.
The oxalate salt form of the parent amine provides good crystallinity and stability, making it a suitable starting material for library synthesis and further chemical exploration.
Below is a table of representative derivatives that could be synthesized from the 1-(Oxetan-3-yl)piperidin-4-amine scaffold and their potential research applications.
| Derivative Structure | Potential Research Application | Rationale |
| N-(1-(oxetan-3-yl)piperidin-4-yl)acetamide | Probe for assessing the impact of simple acylation on biological activity. | Acylation is a common first step in exploring SAR. |
| N-(1-(oxetan-3-yl)piperidin-4-yl)benzamide | Investigation of π-π stacking interactions with biological targets. | The benzoyl group introduces an aromatic ring. |
| 1-(4-chlorophenyl)-3-(1-(oxetan-3-yl)piperidin-4-yl)urea | Development of inhibitors for enzymes with urea-binding motifs. | Ureas are common pharmacophores in enzyme inhibitors. |
| N-(1-(oxetan-3-yl)piperidin-4-yl)methanesulfonamide | Exploration of hydrogen bonding interactions and metabolic stability. | Sulfonamides are metabolically robust and can act as hydrogen bond donors/acceptors. |
The synthesis of these derivatives would typically involve standard amide coupling, urea (B33335) formation, or sulfonylation reactions starting from 1-(Oxetan-3-yl)piperidin-4-amine.
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2H2O4/c9-7-1-3-10(4-2-7)8-5-11-6-8;3-1(4)2(5)6/h7-8H,1-6,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFLPRBJWRNZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Oxetane Piperidine Framework
Classical Synthetic Routes for Piperidine (B6355638) and Oxetane (B1205548) Ring Systems
Traditional methods for constructing the oxetane-piperidine linkage primarily rely on well-established, fundamental organic reactions such as nucleophilic substitution (alkylation) and reductive amination. These routes typically involve the coupling of pre-functionalized piperidine and oxetane precursors.
Alkylation Approaches Involving Piperidine and Oxetane Precursors
A direct and classical approach to forming the C-N bond between the piperidine and oxetane moieties is through nucleophilic substitution, a form of N-alkylation. This strategy involves the reaction of a nucleophilic piperidine derivative with an oxetane precursor containing a suitable leaving group.
The key transformation is the attack of the secondary amine of the piperidine ring on an electrophilic carbon of the oxetane. A common precursor for this is piperidin-4-amine, where the primary amine at the 4-position is often protected to prevent side reactions. A suitable starting material is tert-butyl 4-aminopiperidine-1-carboxylate, where the Boc group protects the exocyclic amine, leaving the endocyclic secondary amine available for alkylation. nih.govbldpharm.comnih.gov
The oxetane precursor must be activated for nucleophilic attack. This is typically achieved by having a leaving group, such as a halide (e.g., bromo, iodo) or a sulfonate ester (e.g., tosylate, mesylate), at the 3-position of the oxetane ring (e.g., 3-bromooxetane (B1285879) or oxetan-3-yl tosylate). The reaction is generally conducted in the presence of a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Table 1: Reagents and Conditions for Classical N-Alkylation
| Piperidine Precursor | Oxetane Precursor | Base | Solvent | General Conditions |
|---|---|---|---|---|
| tert-Butyl 4-aminopiperidine-1-carboxylate | 3-Bromooxetane | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | Room temperature to moderate heating (e.g., 80°C) |
| Piperidin-4-amine (with N-protection) | Oxetan-3-yl tosylate | DIPEA or Et₃N | Dichloromethane | Room temperature |
Following the successful alkylation, the protecting group on the piperidin-4-amine moiety (e.g., Boc group) is removed under acidic conditions to yield the target 1-(Oxetan-3-yl)piperidin-4-amine (B1466274) core. Finally, salt formation with oxalic acid provides the desired oxalate (B1200264) salt.
Reductive Amination Strategies for the Incorporation of Oxetane-Substituted Amines
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine. libretexts.orgorganic-chemistry.org This strategy is particularly well-suited for synthesizing 1-(Oxetan-3-yl)piperidin-4-amine by coupling oxetan-3-one with a piperidine-4-amine precursor. acs.org
The reaction proceeds in two main steps, which can often be performed in a single pot:
Imine Formation: The amine precursor, such as tert-butyl 4-aminopiperidine-1-carboxylate, reacts with the ketone group of oxetan-3-one under weakly acidic conditions to form a transient imine or iminium ion intermediate. nih.govnih.gov
Reduction: The intermediate imine is then reduced in situ by a selective reducing agent to form the final amine product.
A key advantage of this method is the use of reducing agents that are selective for the imine over the starting ketone, preventing the reduction of oxetan-3-one to oxetan-3-ol. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and high selectivity. libretexts.orgorganic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Features |
|---|---|---|---|
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Dichloromethane (DCM) | Mild, selective, and does not require strictly anhydrous conditions. |
| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; requires careful handling due to cyanide toxicity. |
As with the alkylation route, a subsequent deprotection step is necessary to remove the Boc group, followed by salt formation with oxalic acid. This reductive amination pathway is often preferred for its operational simplicity and high yields.
Modern Catalytic and Advanced Synthetic Techniques
Recent advances in synthetic organic chemistry have provided powerful new tools for the construction and functionalization of complex heterocyclic frameworks. These modern techniques, including photoredox and gold catalysis, offer novel disconnections and can proceed under mild conditions, often with high selectivity.
Photoredox-Catalyzed Functionalization of Heterocyclic Cores
Visible-light photoredox catalysis has emerged as a powerful method for forming chemical bonds under exceptionally mild conditions. rsc.org While a direct photoredox-catalyzed coupling of piperidine and oxetane to form the target molecule is not yet established, this technology provides innovative pathways for the synthesis of functionalized precursors. For instance, photoredox methods have been developed for the direct arylation of oxetanes, addressing challenges associated with previous techniques. researchgate.net Furthermore, photochemical ring contraction methods have been reported for the synthesis of functionalized oxetanes from dihydrofurans, showcasing the versatility of light-induced transformations. bohrium.com These strategies could be employed to create uniquely substituted oxetane building blocks for subsequent coupling with a piperidine core.
Gold-Catalyzed Rearrangements for Spirocyclic Oxetane-Piperidine Scaffolds
Gold catalysis has become a valuable tool for synthesizing complex molecular architectures, particularly through the activation of alkynes and allenes. rsc.orgresearchgate.net A notable application in this context is the gold-catalyzed rearrangement of propargylic alcohols to create spirocyclic systems. This approach has been successfully used to synthesize spirocyclic, sp³-rich oxetane-piperidine scaffolds in a highly efficient two-step process. researchgate.net This powerful annulation reaction allows for the construction of complex, three-dimensional structures that are highly sought after in drug discovery. mdpi.comnih.gov The key gold-catalyzed cyclization can be performed on a large scale, demonstrating its robustness and utility for creating libraries of novel compounds based on the oxetane-piperidine framework. researchgate.net
Alcohol C-H Functionalization for Oxetane Derivatization
A recent and innovative strategy for oxetane synthesis involves the direct C-H functionalization of alcohols. nih.govacs.orgresearchgate.netnih.gov This methodology introduces a new synthetic disconnection, allowing for the creation of the oxetane ring from readily available alcohol substrates. The process, which can be driven by photoredox catalysis, couples a Williamson etherification with alcohol C-H functionalization. beilstein-journals.org This approach is general, operates under mild conditions, and is suitable for late-stage functionalization of complex molecules. researchgate.net Significantly, this method has been successfully applied to create a piperidine-derived oxetane, demonstrating its direct relevance to the synthesis of the oxetane-piperidine framework. nih.gov This technique avoids the often tedious multi-step preparation of specialized precursors required in more classical synthetic routes. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions in Oxetane and Piperidine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. These reactions are fundamental to the synthesis of the oxetane-piperidine framework, particularly in assembling the piperidine core and attaching it to other molecular fragments.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction frequently employed for the synthesis of N-aryl or N-heteroaryl piperidines. This reaction involves the coupling of an amine (such as a piperidine derivative) with an aryl or heteroaryl halide or triflate. High-throughput experimentation has been used to identify optimal catalyst systems, often consisting of a palladium precursor and a specialized phosphine (B1218219) ligand, that can effectively fuse piperidine-based nucleophiles with a wide range of electrophilic partners. The development of mild reaction conditions has expanded the applicability of this method to complex and highly functionalized molecules.
While direct synthesis of the strained oxetane ring via palladium-catalyzed cross-coupling is less common, these reactions are crucial for the functionalization of pre-existing oxetane building blocks. For instance, an oxetane-containing fragment can be coupled to a piperidine precursor or another heterocyclic system. Palladium catalysis can also facilitate intramolecular C-O bond formation (etherification) in suitably designed precursors to construct the oxetane ring, although other methods are often more direct. The versatility of palladium catalysis allows for a modular approach, where the oxetane and piperidine fragments are synthesized separately and then joined, providing a powerful strategy for accessing diverse analogues.
Table 1: Key Palladium-Catalyzed Reactions in Heterocycle Synthesis
| Reaction Name | Bond Formed | Typical Reactants | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Amine + Aryl/Heteroaryl Halide | Forms N-aryl bonds, crucial for linking piperidine to aromatic systems. |
| Suzuki Coupling | C-C | Organoboron Compound + Halide | Versatile for creating C-C bonds to functionalize the piperidine or oxetane rings. |
| Heck Coupling | C-C | Alkene + Aryl/Vinyl Halide | Useful for introducing alkenyl substituents onto the heterocyclic frameworks. |
Oxidative Cyclization Approaches for Fusing Oxetane Motifs onto Heterocycles
Oxidative cyclization represents an important strategy for the de novo synthesis of the oxetane ring. magtech.com.cn These methods typically involve the formation of a C-O bond through an intramolecular cyclization event promoted by an oxidizing agent. Such approaches are particularly valuable for fusing an oxetane motif onto an existing molecular scaffold, including other heterocycles.
One notable example is the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. nih.govorganic-chemistry.org This reaction, utilizing a combination of iodosobenzene (B1197198) (PhIO) and a catalyst like tetrabutylammonium (B224687) iodide (Bu₄NI), can be directed to selectively produce highly functionalized oxetanes. acs.org The reaction proceeds by generating a reactive intermediate that undergoes intramolecular cyclization. By carefully choosing the solvent and reaction conditions, chemists can favor the 4-exo-tet cyclization required for oxetane formation over competing pathways, such as cyclopropanation. organic-chemistry.orgacs.org For instance, conducting the reaction in an open-air system with water has been shown to favor the formation of the oxetane product. acs.org
This strategy can be adapted to fuse an oxetane ring onto a heterocycle by designing a precursor that incorporates the heterocyclic moiety. The key steps involve creating a substrate with a hydroxyl group and a suitable leaving group positioned to facilitate the intramolecular C-O bond formation. The inherent ring strain of the four-membered oxetane ring makes this cyclization kinetically challenging compared to the formation of five- or six-membered rings, often necessitating the use of strong bases or highly reactive intermediates to achieve acceptable yields. acs.org
1-(Oxetan-3-yl)piperidin-4-amine Oxalate as a Versatile Synthetic Building Block
This compound is a valuable bifunctional building block in medicinal chemistry. researchgate.net Its structure combines two highly sought-after motifs: the piperidine ring, a common scaffold in pharmaceuticals, and the oxetane moiety. mdpi.comnih.gov Oxetanes are often used as "magic methyl" replacements or as surrogates for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.gov The oxalate salt form enhances the compound's stability and handling properties.
The primary amine on the piperidine ring serves as a versatile synthetic handle for further functionalization. It can readily participate in a wide array of chemical transformations, including:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.
Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.
Urea (B33335) and sulfonamide formation: Reacting with isocyanates or sulfonyl chlorides.
Nucleophilic aromatic substitution (SₙAr): Displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.
This versatility makes 1-(Oxetan-3-yl)piperidin-4-amine a key intermediate in the synthesis of complex drug candidates. For example, building blocks containing the aminopiperidine scaffold are crucial for the development of kinase inhibitors used in oncology. google.com The oxetane group can engage in specific hydrogen bond interactions within a target protein's binding site, while the piperidine core provides a rigid scaffold to correctly orient the pharmacophoric elements. Its use allows for the systematic exploration of chemical space around a core structure, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1523571-88-1 |
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol |
| Form | Solid |
| Key Functional Groups | Primary Amine, Tertiary Amine, Oxetane |
Contribution of the Oxetane Piperidine Scaffold in Advanced Molecular Design
Influence of the Oxetane (B1205548) Moiety on Molecular Properties for Scaffold Design
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable motif in contemporary drug discovery. acs.org Its incorporation into molecular scaffolds can profoundly alter key physicochemical properties, including polarity, solubility, metabolic stability, and conformational behavior. researchgate.netnih.gov These effects stem from its unique structural and electronic characteristics.
| Original Moiety | Oxetane-Containing Moiety | Observed Effect on Basicity (pKa) | Reference |
|---|---|---|---|
| Methylene group adjacent to amine | Oxetane ring adjacent to amine | Decrease in pKa | nih.gov |
| Tetrahydroquinazoline with isopropyl group | Tetrahydroquinazoline with oxetanyl group | pKa lowered, mitigating hERG liability | nih.gov |
One of the most powerful applications of the oxetane ring in medicinal chemistry is its use as a bioisostere for other common functional groups. acs.org Bioisosteres are substituents or groups that have similar chemical or physical properties and produce broadly similar biological effects. The oxetane moiety has been successfully employed as a replacement for gem-dimethyl groups and carbonyl groups. researchgate.netu-tokyo.ac.jpnih.gov
gem-Dimethyl Replacement: The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but introduces significantly more polarity. u-tokyo.ac.jp This substitution can lead to a dramatic increase in aqueous solubility and a reduction in lipophilicity, which are often desirable for improving a drug candidate's pharmacokinetic profile. researchgate.net Furthermore, this replacement can enhance metabolic stability. researchgate.net
Carbonyl Replacement: Oxetanes can also serve as metabolically stable isosteres of carbonyl groups. u-tokyo.ac.jp The oxetane oxygen has a similar capacity to accept a hydrogen bond as a carbonyl oxygen. u-tokyo.ac.jp Replacing a carbonyl group, which can be susceptible to enzymatic modification, with a more stable oxetane ring can improve a compound's metabolic half-life. acs.orgu-tokyo.ac.jp
| Original Group | Bioisosteric Replacement | Key Physicochemical Changes | Reference |
|---|---|---|---|
| gem-Dimethyl | Oxetane | Increased polarity, increased aqueous solubility, similar molecular volume | researchgate.netu-tokyo.ac.jp |
| Carbonyl | Oxetane | Increased metabolic stability, similar hydrogen bond accepting capacity | acs.orgu-tokyo.ac.jp |
Structural and Functional Aspects of the Piperidine (B6355638) Moiety in Molecular Architecture
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of pharmaceuticals and bioactive natural products. nih.govnih.gov Its prevalence is due to its favorable properties as a structural core, offering a stable, six-membered saturated ring that can be readily and selectively functionalized.
The piperidine scaffold is a versatile platform for generating structural diversity. Methods for the direct, site-selective C-H functionalization of the piperidine ring allow for the introduction of substituents at various positions (C2, C3, or C4). nih.govresearchgate.net This enables the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The ability to control functionalization is often dependent on the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov Such late-stage functionalization strategies are highly valuable as they allow for the rapid diversification of complex molecules, facilitating the optimization of biological activity and physicochemical properties. nih.govresearchgate.net
The piperidine ring provides a degree of conformational constraint, which can be beneficial for pre-organizing a molecule for binding to its target. While the single ring exists in a dynamic equilibrium between chair conformations, its structure can be further rigidified. nih.gov The introduction of bridging elements, for example, can lock the piperidine into a specific conformation, such as a boat or chair form. nih.gov This conformational control can be a powerful tool for probing the steric and conformational requirements of a biological target. nih.gov The inherent rigidity of the piperidine scaffold is a key feature in many biologically active compounds, where it serves to correctly orient appended functional groups for optimal interaction with a receptor or enzyme. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies Pertaining to Oxetane-Piperidine Scaffolds
The fusion of an oxetane ring with a piperidine core creates a versatile scaffold that has garnered significant attention in medicinal chemistry. The oxetane moiety, a four-membered oxygen-containing heterocycle, is not merely a passive structural element; it actively influences the physicochemical and pharmacological properties of the parent molecule. nih.govnih.gov Its small size, polarity, and three-dimensional character can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.org Furthermore, the piperidine ring, a ubiquitous scaffold in pharmaceuticals, offers a robust framework with multiple points for substitution, allowing for fine-tuning of a compound's interaction with biological targets. researchgate.net Structure-Activity Relationship (SAR) studies of this combined scaffold are crucial for understanding how structural modifications translate into functional activity, guiding the design of more potent and selective therapeutic agents.
Analysis of Substituent Effects on Molecular Recognition and Interactions
The introduction of an oxetane group onto the piperidine scaffold can significantly alter a molecule's interaction with its biological target. The oxetane's oxygen atom can act as a hydrogen bond acceptor, while the polarized C-H bonds of the ring can participate in CH−π interactions, as observed in a cocrystal structure with the enzyme EZH2. nih.gov This allows the oxetane to occupy defined spaces within protein cavities, enhancing binding affinity. nih.gov
The position of the oxetane substituent on the piperidine ring, as well as other substitutions on either ring, plays a critical role in determining biological activity. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, incorporating an oxetane moiety into a tetrahydropyridine (B1245486) scaffold (a related structure to piperidine) led to compound 18 (AS-1763) , which demonstrated superior potency and significantly improved cell permeability compared to its precursor without the oxetane group. nih.gov
Furthermore, the oxetane motif can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. nih.gov This substitution can block sites of metabolic vulnerability and introduce steric bulk without a substantial increase in lipophilicity, a common challenge in drug design. nih.govacs.org The effect of these substitutions is often a dramatic enhancement of potency and selectivity. For example, the optimization of an indazole-based fragment led to an oxetane-containing compound (12 ) with a nearly 90-fold increase in inhibitory activity against the AXL kinase. nih.gov
The following table summarizes research findings on how oxetane substitution impacts molecular properties and activity in various molecular scaffolds.
| Compound ID | Scaffold | Modification | Target | Key Finding | Reference |
| 15 | BCL-2 Inhibitor | Phenyl thioether replaced with oxetane-containing alkylamino group | BCL-2 | Exhibited outstanding BCL-2 inhibitory activity (IC₅₀ = 17.3 nM) and significant selectivity over BCL-XL. nih.gov | nih.gov |
| 18 (AS-1763) | BTK Inhibitor | Incorporation of an oxetane into the tetrahydropyridine scaffold | BTK | Superior potency against wild-type and mutant BTK (IC₅₀ = 0.85 and 0.99 nM, respectively) and substantially improved permeability. nih.gov | nih.gov |
| 56 | RSV Inhibitor | Introduction of an oxetanyl group on the benzimidazole (B57391) scaffold | RSV L protein | Showed single-digit nanomolar inhibitory potency, favorable physicochemical properties, and good in vivo pharmacokinetics. nih.gov | nih.gov |
| 12 | AXL Inhibitor | Optimization of an indazole fragment with an oxetane group | AXL Kinase | Resulted in a dramatic gain of potency (IC₅₀ = 320 nM) compared to the initial fragment. nih.gov | nih.gov |
Application of Conformational Restriction Strategies in Scaffold Optimization
Conformational restriction is a powerful strategy in drug design used to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity while reducing off-target effects. nih.gov The inherent rigidity of the oxetane ring makes the oxetane-piperidine scaffold particularly amenable to this approach.
The four-membered oxetane ring is strained and relatively planar, which can impart a degree of conformational rigidity to the more flexible piperidine ring it is attached to. nih.gov This "conformational lock" effect can pre-organize the molecule for optimal binding to its target protein, minimizing the entropic penalty of binding. acs.org Computational studies on Taxol, a natural product containing an oxetane ring, concluded that the oxetane acts as a conformational lock, rigidifying the structure for its interaction with microtubules. acs.org
In the context of mTOR inhibitors, a conformational restriction approach was explicitly used to explore novel chemical space, leading to highly selective compounds. nih.gov While not directly involving a piperidine-oxetane scaffold, this work highlights the principle's success. Applying this to the oxetane-piperidine scaffold, the oxetane's influence on the piperidine ring's conformation can affect the orientation of other substituents, guiding them into more favorable interactions within a binding site. nih.gov By restricting the available conformations, designers can create molecules that are more precisely shaped to fit their intended target, which can lead to significant improvements in both pharmacodynamic and pharmacokinetic properties. nih.gov The introduction of the oxetane can also influence the dihedral angle between the piperidine ring and adjacent aromatic systems, further optimizing the molecule's three-dimensional structure for enhanced biological activity. nih.gov
Computational Chemistry and in Silico Approaches for Oxetane Piperidine Derivatives
Prediction of Molecular Interactions and Biological Target Engagement
In silico methods are pivotal in predicting how oxetane-piperidine derivatives, such as 1-(oxetan-3-yl)piperidin-4-amine (B1466274), will interact with biological targets at a molecular level. Molecular docking is a primary technique used to simulate the binding of a ligand to the active site of a protein. These simulations can predict the preferred binding orientation, affinity, and the specific molecular interactions that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. By simulating the movement of the ligand-protein complex over time, MD can provide insights into the stability of the predicted binding mode and the role of conformational changes in both the ligand and the protein upon binding. rsc.org For instance, an MD simulation could reveal how the oxetane (B1205548) moiety restricts the conformational flexibility of an adjacent part of the molecule, thereby pre-organizing it for a more favorable interaction with the target. nih.gov
Table 1: Predicted Molecular Interactions of an Oxetane-Piperidine Scaffold
| Molecular Moiety | Potential Interaction Type | Interacting Partner in Protein | Significance in Binding |
| Oxetane Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln residues | Enhances binding affinity and selectivity nih.gov |
| Piperidine (B6355638) Nitrogen | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Asp, Glu, Gln residues, backbone carbonyls | Anchors the ligand in the binding site |
| Piperidine Ring | Hydrophobic Interactions | Leu, Val, Ile, Phe residues | Contributes to overall binding affinity |
| Amine Group | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Asp, Glu residues, backbone carbonyls | Key interaction for target recognition |
In Silico Methodologies for Rational Scaffold Design and Optimization
The rational design of novel and improved oxetane-piperidine derivatives is greatly facilitated by a variety of in silico methodologies. These approaches allow for the systematic exploration of chemical space and the prediction of how structural modifications will impact biological activity and pharmacokinetic properties. openmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a library of oxetane-piperidine derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. Descriptors used in such models could include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges on the oxetane oxygen), and hydrophobic characteristics (e.g., logP).
Fragment-based drug design (FBDD) is another powerful in silico approach. Here, small molecular fragments that bind to the target are identified and then computationally "grown" or "linked" to create a more potent lead compound. The oxetane-piperidine scaffold itself can be considered a valuable fragment, and computational methods can be used to explore the optimal placement of additional functional groups to enhance target interactions. researchgate.net For instance, computational screening could identify ideal substituents for the piperidine ring to improve binding affinity or modulate physicochemical properties like solubility. The introduction of the oxetane moiety is a known strategy to improve aqueous solubility and metabolic stability. researchgate.net
Table 2: In Silico Tools for Scaffold Design and Optimization
| Methodology | Application for Oxetane-Piperidine Derivatives | Predicted Outcome |
| Molecular Docking | Virtual screening of compound libraries | Identification of initial hits with good predicted binding affinity |
| QSAR | Predicting the activity of new analogs | Guidance for prioritizing synthetic efforts |
| Fragment-Based Design | Growing or linking fragments onto the scaffold | Design of novel derivatives with improved potency |
| Pharmacophore Modeling | Identifying key chemical features for activity | Designing new scaffolds that mimic the interaction pattern |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity | Early identification of compounds with favorable drug-like properties |
Theoretical Calculations in the Elucidation of Reaction Mechanisms and Scaffold Reactivity
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of the oxetane-piperidine scaffold. These calculations can provide insights into reaction mechanisms, which is crucial for the development of efficient synthetic routes. beilstein-journals.org
For the synthesis of oxetane-containing molecules, computational studies can help to understand the energetics of different cyclization strategies. magtech.com.cn For instance, DFT calculations can model the transition states of intramolecular Williamson etherification to form the oxetane ring, providing information on the reaction barriers and the influence of substituents on the reaction rate.
Furthermore, theoretical calculations can shed light on the reactivity of the oxetane ring itself. While generally more stable than oxiranes, the strained four-membered ring can undergo ring-opening reactions under certain conditions. acs.org Computational modeling can predict the susceptibility of the oxetane in a specific molecular context to nucleophilic or electrophilic attack, which is important for understanding potential metabolic pathways and chemical stability.
The electronic properties of the 1-(oxetan-3-yl)piperidin-4-amine molecule, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can also be calculated. nih.gov The MEP map can visually indicate the electron-rich (negative potential, e.g., around the oxetane oxygen) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap can provide a measure of the molecule's chemical reactivity and kinetic stability.
Q & A
Q. What are the recommended synthetic routes for 1-(Oxetan-3-yl)piperidin-4-amine oxalate?
The synthesis typically involves reductive amination between oxetan-3-ylmethyl derivatives and piperidin-4-amine precursors. For example, a two-step approach may include:
- Step 1 : Formation of the free base via coupling of oxetan-3-ylmethylamine with a piperidin-4-one intermediate under catalytic conditions (e.g., Ti(OiPr)₄ in 1,2-DCE) .
- Step 2 : Salt formation by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or methanol). Microwave-assisted synthesis or solvent-free conditions can improve reaction efficiency and yield .
Key Characterization Techniques :
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR (¹H/¹³C) | Confirm structural integrity | DMSO-d₆ or CDCl₃ solvent |
| IR Spectroscopy | Identify functional groups (e.g., oxalate C=O stretch) | KBr pellet method |
| Mass Spectrometry | Verify molecular weight | ESI or EI ionization |
Q. How is the oxalate salt form advantageous in pharmaceutical research?
The oxalate salt enhances solubility and stability, critical for preclinical formulation studies. Oxalic acid forms a stable crystalline lattice with the free base, improving bioavailability and enabling precise dosing in in vitro assays (e.g., receptor binding studies) .
Q. What spectroscopic methods are essential for characterizing this compound?
A combination of ¹H/¹³C NMR (to confirm piperidine and oxetane ring conformations), IR (to detect oxalate carbonyl stretches at ~1700 cm⁻¹), and HPLC (for purity assessment ≥95%) is recommended. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₅N₂O·C₂H₂O₄) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying conditions?
Yield optimization strategies include:
- Catalyst Screening : Titanium isopropoxide (Ti(OiPr)₄) improves reductive amination efficiency by stabilizing intermediates .
- Solvent Effects : Non-polar solvents (e.g., 1,2-DCE) favor imine formation, while polar aprotic solvents (e.g., DMF) may reduce byproducts.
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating (12 h) | 65 | 90 |
| Microwave (30 min) | 82 | 95 |
| Solvent-free (24 h) | 58 | 88 |
Q. What mechanistic insights explain the compound’s interaction with biological targets?
The piperidine-amine moiety acts as a hydrogen bond donor, while the oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs), particularly those involving neurotransmitter modulation (e.g., serotonin or dopamine receptors) .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR splitting) can arise from dynamic ring puckering in the oxetane or piperidine rings. Strategies include:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct Management : Oxalate salt formation may require strict pH control (pH 3–4) to avoid free base precipitation .
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., HPLC-UV/MS for residual solvents) .
Methodological Considerations
- Reaction Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and quantify intermediates .
- Stability Studies : Assess the oxalate salt under accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., oxalate decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
